molecular formula C19H15NO3S B2550611 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide CAS No. 2097898-69-4

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B2550611
CAS No.: 2097898-69-4
M. Wt: 337.39
InChI Key: MATVLJQMMGEJAQ-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a central ethyl bridge substituted with furan and thiophene moieties, linked to a 1-benzofuran-2-carboxamide group. This structure combines aromatic and heteroaromatic systems, which may confer unique electronic, steric, and pharmacological properties. The benzofuran core provides rigidity and planar characteristics, while the furan and thiophene substituents introduce distinct electronic profiles due to oxygen and sulfur atoms, respectively.

The compound’s physicochemical properties, such as lipophilicity and solubility, are likely influenced by the benzofuran-thiophene-furan triad, differentiating it from simpler aryl carboxamides.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S/c21-19(17-11-13-5-1-2-6-15(13)23-17)20-12-14(16-7-3-9-22-16)18-8-4-10-24-18/h1-11,14H,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATVLJQMMGEJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan and thiophene intermediates: These intermediates can be synthesized through various methods, such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.

    Coupling of intermediates: The furan and thiophene intermediates are then coupled using a suitable linker, often through a Friedel-Crafts acylation reaction.

    Formation of the benzofuran moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and aldehydes.

    Amidation reaction: Finally, the carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and furans.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of organic semiconductors, light-emitting diodes (OLEDs), and other advanced materials.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name Key Structural Features Planarity/Conformation Reference
N-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide (Target) Benzofuran core, ethyl bridge with furan and thiophene, amide linkage Likely planar central amide; steric effects from thiophene/furan N/A
N-(2-Nitrophenyl)furan-2-carboxamide Furan-carboxamide, nitro-phenyl group Non-planar furan-carboxamide due to nitro group interactions; dihedral angle = 9.71°
N-[4-(Diethylamino)phenyl]-2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide (47i) Thiophen-2-yl ethyl, diethylamino-phenyl, furan-3-carboxamide Enhanced solubility from diethylamino; flexible ethyl-thiophene spacer
Piperazinyl quinolones with 5-bromothiophen-2-yl Quinolone core, bromothiophene, piperazine Planar quinolone; halogen-thiophene enhances electronic effects

Key Observations :

  • Thiophene’s larger atomic radius and polarizability compared to furan or nitro groups may influence intermolecular interactions (e.g., sulfur-mediated van der Waals forces) .

Key Observations :

  • Amide coupling using HBTU/DIPEA is a robust method for carboxamide synthesis, as seen in compound 47i (93% yield) .
  • Nitro-substituted analogs require careful control of intramolecular interactions during synthesis to avoid conformational distortions .

Table 3: Pharmacological Profiles

Compound Name Reported Activity Mechanism Insights Reference
Target Compound (Inferred) Potential CNS or antimicrobial targets Benzofuran-thiophene synergy for receptor binding N/A
Piperazinyl quinolones Antibacterial (e.g., S. aureus, E. coli) Thiophene-bromine enhances membrane penetration
Benzimidazole-furan carboxamides (e.g., CAS 1212195-22-6) Kinase inhibition (hypothetical) Benzimidazole enhances ATP-binding site affinity

Key Observations :

  • Thiophene-containing compounds (e.g., piperazinyl quinolones) show notable antibacterial activity, suggesting the target compound’s thiophene moiety may confer similar properties .

Physicochemical Properties

Key Observations :

  • The diethylamino group in 47i improves solubility, whereas the target compound’s lipophilic benzofuran may limit aqueous solubility .
  • Intramolecular interactions in nitro-substituted analogs stabilize crystal packing, a feature less likely in the target due to thiophene’s steric bulk .

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

  • Furan and Thiophene Rings : These heterocyclic components contribute to the compound's unique electronic properties, influencing its interaction with biological targets.
  • Benzofuran Core : Known for its diverse biological activities, the benzofuran moiety enhances the compound's therapeutic potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, suggesting that this compound may exhibit similar effects. In vitro assays have shown that compounds with benzofuran structures often possess significant activity against various pathogens, including bacteria and fungi.

Pathogen Activity Reference
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansLow

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Research indicates that benzofuran derivatives can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
In a study assessing the cytotoxic effects of related benzofuran compounds on different cancer cell lines, it was found that certain derivatives exhibited IC50 values in the nanomolar range against breast cancer (MDA-MB-231) and cervical cancer (HeLa) cells. This suggests that this compound might also possess similar potency.

Cell Line IC50 (nM) Reference
MDA-MB-231180
HeLa370
A5493100

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation or metabolic pathways.
  • Receptor Modulation : It could act as a modulator for specific receptors, altering signaling pathways critical for cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : Compounds with similar structures have been shown to induce oxidative stress in cancer cells, leading to apoptosis.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the furan and thiophene groups significantly influence the biological activity of benzofuran derivatives. For instance:

  • Substituents at specific positions on the benzofuran core can enhance or diminish activity.
  • The presence of electron-donating or withdrawing groups on the thiophene ring can alter the compound's reactivity and interaction with biological targets.

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